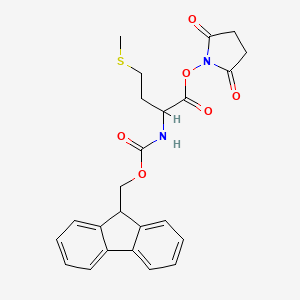

N-Fmoc-L-methionine Succinimido Ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-Fmoc-L-methionine Succinimido Ester is a derivative of L-methionine, an essential amino acid. This compound is widely used in peptide synthesis due to its ability to protect the amino group during the synthesis process. The Fmoc (9-fluorenylmethoxycarbonyl) group is a popular protecting group in peptide chemistry, and the succinimido ester facilitates the coupling of the Fmoc-protected amino acid to other amino acids or peptides.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Fmoc-L-methionine Succinimido Ester typically involves the reaction of Fmoc-L-methionine with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the coupling process.

Analyse Chemischer Reaktionen

Types of Reactions

N-Fmoc-L-methionine Succinimido Ester primarily undergoes substitution reactions, where the succinimido ester group reacts with nucleophiles such as amines. This reaction is crucial in peptide synthesis as it allows the formation of peptide bonds.

Common Reagents and Conditions

Reagents: N-hydroxysuccinimide, dicyclohexylcarbodiimide, dichloromethane, dimethylformamide.

Conditions: Room temperature, inert atmosphere (e.g., nitrogen or argon).

Major Products

The major product of the reaction between this compound and an amine is an Fmoc-protected peptide or amino acid derivative. This product retains the Fmoc group, which can be removed later using a base such as piperidine.

Wissenschaftliche Forschungsanwendungen

N-Fmoc-L-methionine Succinimido Ester has several applications in scientific research:

Chemistry: Used in the synthesis of peptides and proteins, facilitating the study of protein structure and function.

Biology: Employed in the preparation of peptide-based probes and inhibitors for studying biological pathways.

Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.

Industry: Applied in the production of synthetic peptides for use in cosmetics, food additives, and pharmaceuticals.

Wirkmechanismus

The mechanism of action of N-Fmoc-L-methionine Succinimido Ester involves the formation of a stable amide bond between the Fmoc-protected amino acid and the target peptide or amino acid. The succinimido ester group acts as a leaving group, facilitating the nucleophilic attack by the amine. The Fmoc group protects the amino group during the synthesis and can be removed under basic conditions to reveal the free amine.

Vergleich Mit ähnlichen Verbindungen

N-Fmoc-L-methionine Succinimido Ester is unique due to its combination of the Fmoc protecting group and the succinimido ester. Similar compounds include:

Fmoc-L-methionine: Lacks the succinimido ester group, making it less reactive in peptide coupling reactions.

Fmoc-L-lysine Succinimido Ester: Similar structure but with lysine instead of methionine, used for different peptide synthesis applications.

Fmoc-L-phenylalanine Succinimido Ester: Contains phenylalanine, used for synthesizing peptides with aromatic residues.

This compound stands out due to its specific reactivity and the presence of the sulfur-containing methionine residue, which can introduce unique properties into the synthesized peptides.

Biologische Aktivität

N-Fmoc-L-methionine succinimido ester is a derivative of the amino acid methionine, modified to enhance its reactivity and utility in various biochemical applications. This compound is particularly significant in peptide synthesis and drug development due to its ability to facilitate the formation of peptide bonds while maintaining biological activity.

Chemical Structure and Properties

This compound features a Fmoc (9-fluorenylmethoxycarbonyl) protecting group, which stabilizes the amino acid during synthesis, and a succinimido ester moiety that activates the carboxylic acid for nucleophilic attack by amines. This structure allows for efficient coupling reactions in peptide synthesis, making it a valuable building block in medicinal chemistry.

Peptide Synthesis

The primary biological activity of this compound lies in its role as a coupling agent in peptide synthesis. It has been shown to yield high purity and efficiency in forming dipeptides and larger peptides. For instance, studies indicate that the use of this compound can result in yields exceeding 90% for various peptide sequences, demonstrating its effectiveness as a coupling reagent .

Antimicrobial Properties

Research has indicated potential antimicrobial activity associated with peptides synthesized using this compound. Peptides derived from this compound have exhibited significant inhibitory effects against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The minimum inhibitory concentrations (MICs) for these peptides suggest they can be effective at low concentrations, thus highlighting their potential as therapeutic agents .

Case Studies

- Peptide Tracers : In a study involving radiolabeled peptides synthesized using this compound, researchers observed enhanced stability and selectivity for targeting specific receptors in cancer cells. The tracer demonstrated a strong affinity for neuropeptide Y receptors, indicating potential applications in cancer imaging and therapy .

- Antimicrobial Peptides : Another investigation focused on short peptides derived from this compound, which showed promising results against a range of pathogens. These peptides maintained their efficacy without causing hemolytic activity on red blood cells, suggesting a favorable safety profile for therapeutic use .

Research Findings

Eigenschaften

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylsulfanylbutanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O6S/c1-33-13-12-20(23(29)32-26-21(27)10-11-22(26)28)25-24(30)31-14-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,19-20H,10-14H2,1H3,(H,25,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQHGGWPKXOCXAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.